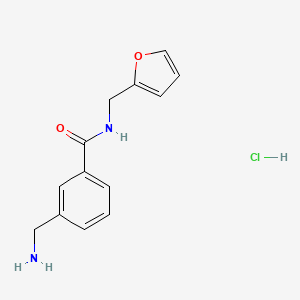

3-(aminomethyl)-N-(furan-2-ylmethyl)benzamide hydrochloride

Übersicht

Beschreibung

3-(aminomethyl)-N-(furan-2-ylmethyl)benzamide hydrochloride (AMFBH) is a small molecule compound that is widely used in scientific research. It is a derivative of benzamide, an organic compound with a wide range of applications. AMFBH has been studied extensively for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

- Field : Organic Chemistry

- Application Summary : This research involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .

- Methods : The process involves pairing with a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation .

- Results : This method was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

- Field : Medicinal Chemistry

- Application Summary : Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

- Methods : A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .

- Results : This method is an excellent way for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Catalytic Protodeboronation of Pinacol Boronic Esters

Synthesis of Benzofuran Derivatives

- Field : Biochemistry

- Application Summary : Nanoluciferase (NLuc) is a commercially available luciferase known for its small size and superior bioluminescence performance . However, this system has limitations, including a narrow emission wavelength and a single substrate .

- Methods : A series of novel furimazine derivatives at the C-6 and C-8 positions of the imidazopyrazinone core have been designed and synthesized for extension of the bioluminescence substrates .

- Results : Two compounds, molecules A2 and A3, display reasonable bioluminescence properties for in vitro and in vivo biological evaluations . In particular, compound A3 can broaden the application of NLuc bioluminescence techniques, especially for in vivo bioluminescent imaging .

- Field : Green Chemistry

- Application Summary : Furan is processed from furfural, an organic compound obtained from biomass feedstock . Thus, furan is a green and environmentally friendly material .

- Methods : It is used to produce pharmaceuticals, resin, agrochemicals, and lacquers .

- Results : Furan is a key starting material for a variety of applications .

Nanoluciferase Bioluminescence

Furan Derivatives

- Field : Organic Chemistry

- Application Summary : A series of novel furimazine derivatives at the C-6 and C-8 positions of the imidazopyrazinone core have been designed and synthesized for extension of the bioluminescence substrates .

- Methods : Two compounds, molecules A2 and A3, display reasonable bioluminescence properties for in vitro and in vivo biological evaluations .

- Results : In particular, compound A3 can broaden the application of NLuc bioluminescence techniques, especially for in vivo bioluminescent imaging .

- Field : Chemical Science

- Application Summary : This research involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .

- Methods : Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .

- Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Synthesis of Polycyclic Benzofuran Compounds

Protodeboronation of Pinacol Boronic Esters

Eigenschaften

IUPAC Name |

3-(aminomethyl)-N-(furan-2-ylmethyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.ClH/c14-8-10-3-1-4-11(7-10)13(16)15-9-12-5-2-6-17-12;/h1-7H,8-9,14H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATVAOLQTJZRQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCC2=CC=CO2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(aminomethyl)-N-(furan-2-ylmethyl)benzamide hydrochloride | |

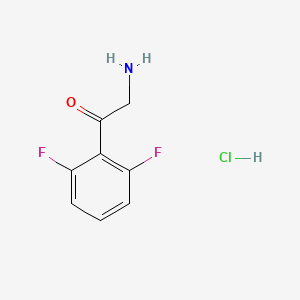

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

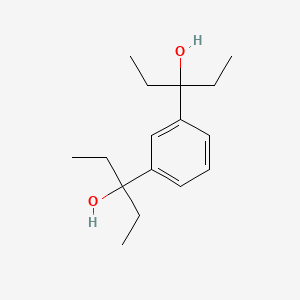

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride](/img/structure/B1522039.png)

![1-[4-(Methylsulfonyl)phenyl]-1-propanamine](/img/structure/B1522041.png)